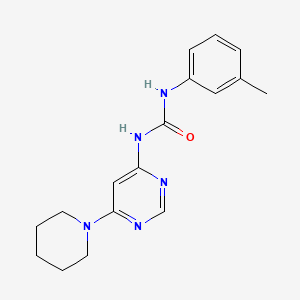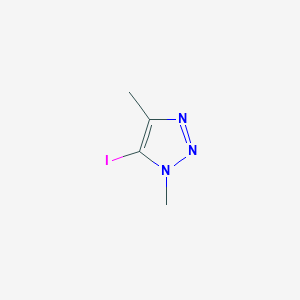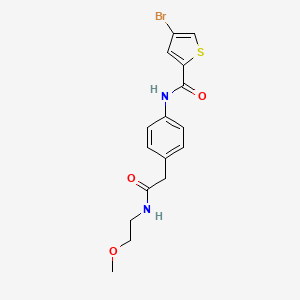
2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is an intriguing chemical compound with a complex structure that incorporates a benzamide backbone, along with methoxy and methylthio functional groups
Synthetic Routes and Reaction Conditions
One common synthetic route involves the introduction of the thiadiazole ring, which can be achieved by reacting the appropriate benzamide derivative with reagents that form the thiadiazole structure. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized to ensure high yield and purity. This often involves fine-tuning the reaction parameters, such as temperature and pH, and employing more efficient purification techniques like recrystallization or chromatography.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: : Reduction reactions may target the aromatic rings or the thiadiazole ring, potentially leading to the formation of new functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids under controlled conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Use of halogenated compounds or Grignard reagents to introduce new substituents.
Major Products
The products formed from these reactions vary but often include derivatives with altered functional groups that exhibit different chemical and biological properties.
Chemistry
This compound serves as a precursor for synthesizing more complex molecules and exploring reaction mechanisms in organic chemistry.
Biology
This compound is investigated for its potential biological activity, including antimicrobial and antifungal properties. It is also used in studying enzyme inhibition and as a lead compound in drug discovery.
Medicine
The compound's potential therapeutic applications are explored, particularly its ability to interact with biological targets, which could lead to the development of new medications.
Industry
In industry, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects largely depends on its interaction with specific molecular targets. The benzamide moiety often interacts with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring can participate in redox reactions, affecting cellular processes. Understanding the precise molecular pathways involved requires further research.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can be compared to other compounds with similar structural features, such as:
2,6-Dimethoxybenzamide: : Lacks the thiadiazole and methylthio groups, leading to different chemical and biological properties.
N-(5-Methylthio-1,3,4-thiadiazol-2-yl)benzamide: : Similar but lacks the methoxy groups, which can affect its reactivity and biological activity.
1,3,4-Thiadiazole derivatives: : These compounds share the thiadiazole ring but differ in other substituents, resulting in diverse applications and properties.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-17-7-5-4-6-8(18-2)9(7)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCDVFMVGXDHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 2-(2,3-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2980736.png)

![3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2980740.png)
![3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2980742.png)





